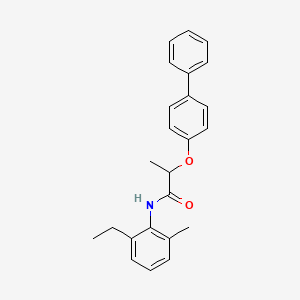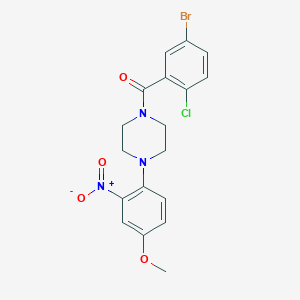![molecular formula C17H16F3N3O3 B4178464 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4178464.png)
3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in neuroscience. TFB-TBOA is a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for removing excess glutamate from the synaptic cleft. The overstimulation of glutamate receptors has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Therefore, TFB-TBOA has been studied for its ability to modulate glutamatergic neurotransmission and its potential therapeutic benefits.
Wirkmechanismus
3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide acts as a competitive inhibitor of EAAT2, which means it binds to the active site of the transporter and prevents the binding of glutamate. This results in an increase in extracellular glutamate concentrations, which can activate glutamate receptors and enhance excitatory neurotransmission. However, prolonged exposure to 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide can lead to desensitization of glutamate receptors and neurotoxicity, highlighting the importance of careful dosing and monitoring in experimental studies.
Biochemical and Physiological Effects
3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to modulate glutamatergic neurotransmission in various brain regions, including the hippocampus, cortex, and striatum. In vitro studies have demonstrated that 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide can increase the amplitude and duration of glutamate-mediated excitatory postsynaptic currents (EPSCs), as well as enhance the frequency of spontaneous EPSCs. In vivo studies have also shown that 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide can increase extracellular glutamate concentrations and enhance excitatory neurotransmission, leading to improved cognitive performance in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in laboratory experiments is its selectivity for EAAT2, which allows for the specific modulation of glutamatergic neurotransmission without affecting other neurotransmitter systems. Additionally, 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has a relatively long half-life and can be administered systemically, making it suitable for in vivo studies. However, the potential neurotoxicity of 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide and its limited solubility in aqueous solutions can pose challenges in experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective EAAT2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the physiological and pathological roles of glutamate in the brain and to determine the potential therapeutic applications of 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in neurological disorders. Finally, the neurotoxicity of 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide and its potential side effects on other neurotransmitter systems should be further investigated to ensure safe and effective use in experimental and clinical settings.
Wissenschaftliche Forschungsanwendungen
3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in neuroscience research. One of the main areas of interest is its ability to selectively inhibit EAAT2, which is primarily expressed in astrocytes and plays a crucial role in maintaining extracellular glutamate concentrations. By inhibiting EAAT2, 3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide can increase the level of glutamate in the synaptic cleft, which can lead to enhanced excitatory neurotransmission. This can be useful in studying the physiological and pathological roles of glutamate in the brain, as well as in developing new therapeutic strategies for neurological disorders.
Eigenschaften
IUPAC Name |
3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-2-9-21-14-8-7-11(10-15(14)23(25)26)16(24)22-13-6-4-3-5-12(13)17(18,19)20/h3-8,10,21H,2,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRYZSCSEQUPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4178385.png)


![N-(2,3-dimethylphenyl)-4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4178420.png)

![N-[2,5-diethoxy-4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)phenyl]benzamide](/img/structure/B4178451.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178455.png)

![1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4178465.png)


![4-[2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4178479.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4178480.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4178486.png)